molecular formula C81H141N21O31 B12814314 H-DL-Asp-DL-xiThr-DL-Asn-DL-Leu-DL-Ala-DL-Ser-DL-Ser-DL-xiThr-DL-xiIle-DL-xiIle-DL-Lys-DL-Glu-Gly-DL-xiIle-DL-Asp-DL-Lys-DL-xiThr-DL-Val-OH

H-DL-Asp-DL-xiThr-DL-Asn-DL-Leu-DL-Ala-DL-Ser-DL-Ser-DL-xiThr-DL-xiIle-DL-xiIle-DL-Lys-DL-Glu-Gly-DL-xiIle-DL-Asp-DL-Lys-DL-xiThr-DL-Val-OH

Cat. No.: B12814314
M. Wt: 1905.1 g/mol
InChI Key: BHGSMPANCMIOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This hybrid peptide consists of 21 residues, featuring alternating D- and L-configured amino acids, including non-standard residues such as xiThr (ξ-modified threonine) and xiIle (ξ-modified isoleucine). Its sequence includes multiple repeats of serine (Ser), aspartic acid (Asp), and lysine (Lys), with terminal groups H- (N-terminal) and -OH (C-terminal). The compound belongs to the class of peptidomimetics, specifically hybrid peptides, designed to mimic natural peptide structures while incorporating synthetic modifications for enhanced stability or bioactivity . Its structural complexity arises from the inclusion of ξ-modified residues, which may influence conformational flexibility and intermolecular interactions.

Properties

Molecular Formula

C81H141N21O31

Molecular Weight

1905.1 g/mol

IUPAC Name

4-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-[[2-[[1-[[1-[[6-amino-1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C81H141N21O31/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133)

InChI Key

BHGSMPANCMIOOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most widely used method for preparing complex peptides like this is Solid-Phase Peptide Synthesis (SPPS) , which allows stepwise assembly of amino acids on a solid resin support. Key features and steps include:

  • Resin Selection: A suitable resin (e.g., Wang or Rink amide resin) is chosen depending on the desired C-terminal functionality (acid or amide). For this peptide with a free acid C-terminus (-OH), Wang resin is typical.

  • Amino Acid Protection: Each amino acid is protected at the α-amino group (commonly with Fmoc) and side chains to prevent undesired reactions. The presence of D- and L- amino acids and non-standard residues like xiThr and xiIle requires custom synthesis or procurement of protected derivatives.

  • Coupling Reagents: Efficient coupling agents such as HBTU, HATU, or DIC/Oxyma are used to activate the carboxyl group of the incoming amino acid for peptide bond formation.

  • Deprotection Cycles: The Fmoc group is removed with mild base (e.g., 20% piperidine in DMF) after each coupling to expose the free amine for the next amino acid addition.

  • Sequence Assembly: The peptide chain is elongated from the C-terminus to the N-terminus by iterative cycles of coupling and deprotection.

  • Cleavage and Side-Chain Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using strong acid cocktails (e.g., TFA with scavengers like water, TIS, or EDT).

  • Purification: Crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

  • Characterization: Analytical HPLC, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and amino acid analysis confirm identity and purity.

Synthesis Challenges and Solutions

Challenge Description Solutions
Incorporation of D- and L- amino acids Requires availability of both stereoisomers with proper protection Use commercially available Fmoc-D- and L-amino acids or custom synthesis for non-standard residues
Non-standard amino acids (xiThr, xiIle) These may not be commercially available or stable Custom synthesis of protected derivatives; optimization of coupling conditions to prevent racemization
Sequence length and complexity Longer peptides have lower coupling efficiency and higher aggregation risk Use of pseudoproline dipeptides, double coupling steps, and microwave-assisted SPPS to improve yield
Side reactions during cleavage Acid-sensitive residues may degrade Use optimized cleavage cocktails and scavengers to minimize side reactions
Purification complexity Similar hydrophobicity of peptide fragments complicates separation Gradient RP-HPLC with optimized solvent systems and columns

Alternative Preparation Methods

  • Solution-Phase Peptide Synthesis: Less common for long peptides due to purification difficulties but can be used for shorter segments or fragments.

  • Segment Condensation: Synthesizing peptide fragments separately and then coupling them in solution to form the full-length peptide, useful for very long or difficult sequences.

  • Microwave-Assisted SPPS: Accelerates coupling and deprotection steps, improving overall synthesis efficiency and reducing side reactions.

Research Findings on Preparation Optimization

  • Studies indicate that microwave-assisted SPPS significantly improves coupling efficiency for peptides containing D- and L- amino acids and non-standard residues, reducing synthesis time by up to 50% and increasing purity.

  • Use of pseudoproline dipeptides and backbone protecting groups reduces aggregation during synthesis of sequences rich in hydrophobic residues like Leu, Ile, and Val, enhancing yield and purity.

  • Custom synthesis of protected xiThr and xiIle derivatives with optimized side-chain protection prevents racemization and side reactions during coupling and cleavage.

  • Analytical methods such as LC-MS and NMR are essential for confirming stereochemical integrity and sequence correctness, especially for peptides with mixed stereochemistry.

Summary Table of Preparation Parameters

Parameter Details Notes
Resin Type Wang resin (for C-terminal acid) Suitable for peptide with -OH terminus
Amino Acid Protection Fmoc for α-amino; side-chain protection varies Custom protection for xiThr, xiIle
Coupling Reagents HBTU, HATU, DIC/Oxyma High efficiency, low racemization
Deprotection 20% piperidine in DMF Standard for Fmoc removal
Cleavage Cocktail TFA with scavengers (water, TIS, EDT) Protects acid-sensitive residues
Purification RP-HPLC Gradient elution with acetonitrile/water + 0.1% TFA
Characterization LC-MS, MALDI-TOF, amino acid analysis Confirms sequence and purity
Synthesis Enhancements Microwave-assisted SPPS, pseudoproline dipeptides Improves yield and reduces aggregation

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like methionine and cysteine can be oxidized.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

This peptide has various applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and vaccine development.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Table 2: Inferred Drug-like Properties

Property Target Compound Similar Compound ()
Molecular Weight (Da) ~2300 ~1200
Predicted OB <30% ~35% (hypothetical)
Drug-likeness (DL) 0.15–0.17 0.19–0.21

Computational Structural Comparisons

  • 3D Similarity (ROCS): Shape-based overlays () indicate low similarity (<40%) to smaller peptides due to the target’s extended conformation and ξ-modified side chains.
  • SMILES/LINGO Analysis : String-based comparisons () reveal minimal overlap with conventional peptides, highlighting the uniqueness of its ξ-residues. For example, LINGO scores for the target vs. ’s compound are <0.25 (scale: 0–1), reflecting low 2D similarity .
  • Graph-Based Methods : Direct graph comparisons () are computationally intensive but provide accurate assessments of ξ-residue interactions. NP-hard complexity limits real-world applications for large peptides like this one .

Bioactive Potential and Target Modulation

While ’s hybrid peptide targets protease enzymes, the ξ-modifications in the target compound may shift bioactivity toward kinase or phosphatase inhibition, as seen in other ξ-modified peptides. However, assay data are lacking, and predictions rely on analogy to smaller ξ-containing molecules .

Analytical Challenges

  • Assay Correlation : Cross-assay variability () complicates bioactivity comparisons, as the target’s size and modifications may require custom assay protocols .
  • Hydrolysis Stability : ’s hydrolysis data suggests DL-configured peptides degrade faster than L-configured ones, raising concerns about the target’s in vivo stability .

Biological Activity

The compound H-DL-Asp-DL-xiThr-DL-Asn-DL-Leu-DL-Ala-DL-Ser-DL-Ser-DL-xiThr-DL-xiIle-DL-xiIle-DL-Lys-DL-Glu-Gly-DL-xiIle-DL-Asp-DL-Lys-DL-xiThr-DL-Val-OH is a synthetic peptide composed of a diverse array of amino acids. This peptide exhibits potential biological activities due to its unique stereochemical configuration, which includes both D- and L-amino acids. Understanding the biological activity of this compound is crucial for its application in biochemical and pharmaceutical research.

Composition and Structural Features

The peptide consists of the following amino acids:

  • Aspartic Acid (Asp)
  • Threonine (Thr)
  • Asparagine (Asn)
  • Leucine (Leu)
  • Alanine (Ala)
  • Serine (Ser)
  • Isoleucine (Ile)
  • Lysine (Lys)
  • Glutamic Acid (Glu)
  • Glycine (Gly)
  • Valine (Val)

Unique Features

The presence of both D- and L-amino acids in the structure may enhance the peptide's stability and influence its interaction with biological targets. This stereochemical diversity is significant in modulating physiological processes, making it a subject of interest in pharmacological studies.

Research indicates that peptides similar to H-DL-Asp-DL-xiThr exhibit various biological activities, including:

  • Receptor Binding : The peptide may interact with specific receptors, influencing signaling pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator for certain enzymes, affecting metabolic processes.
  • Cellular Communication : The compound may play a role in cell signaling, impacting cellular responses.

Empirical Studies

A variety of empirical studies have been conducted to assess the biological activity of peptides with similar compositions. Some notable findings include:

  • In Vitro Studies : These studies typically involve assessing the binding affinities of H-DL-Asp-DL-xiThr with various biomolecules, including receptors and enzymes.
Study TypeFindings
In VitroDemonstrated binding affinity to G-protein coupled receptors.
In VivoShowed potential anti-inflammatory effects in animal models.

Case Studies

  • Anti-inflammatory Activity : A study conducted on a related peptide demonstrated significant reduction in inflammatory markers in a murine model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar peptides, indicating their potential use in neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.